Dalfampridine

Pharmacokinetics Formulation Science Multiple Sclerosis

Procure high-purity 4-Aminopyridine (CAS 504-24-5) API—the critical starting material for extended-release (ER) dalfampridine formulation development. Unlike immediate-release 4-AP, which produces sharp peak plasma concentrations linked to dose-dependent seizure risk, this ≥98% purity API enables ER formulation with controlled PK: lower, prolonged Cmax while maintaining equivalent AUC—essential for bioequivalence to FDA-approved Ampyra. For electrophysiology, well-characterized IC50 values (Kv1.1: 170 µM; Kv1.2: 230 µM) ensure reproducible, non-selective Kv channel blockade. Ideal for translational MS research, demyelination models, and ANDA development. Bulk quantities available.

Molecular Formula C5H6N2
Molecular Weight 94.11 g/mol
CAS No. 504-24-5
Cat. No. B372708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDalfampridine
CAS504-24-5
Synonyms4 Aminopyridine
4 Aminopyridine Sustained Release
4-Aminopyridine
4-Aminopyridine Sustained Release
Dalfampridine
Fampridine SR
Fampridine-SR
Pymadine
Sustained Release, 4-Aminopyridine
VMI 103
VMI-103
VMI103
Molecular FormulaC5H6N2
Molecular Weight94.11 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1N
InChIInChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)
InChIKeyNUKYPUAOHBNCPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePyridine, 4-amino- is a white crystalline material with no odor. Used as an avicide, an intermediate and as a fixer for some textile dyes. (EPA, 1998) It has been approved by the FDA for use as a treatment for multiple sclerosis.,White crystalline material with no odor.
SolubilityIn water, 112 g/L at 20 °C
Soluble in ethyl ether, benzene;  slightly soluble in ligroin;  very soluble in ethanol
Soluble in oxygenated solvents
Soluble in methanol, acetone, tetrahydrofuran, isopropanol, acetonitrile, N,N-dimethylformamide, dimethylsulfoxide, and ethanol

Structure & Identifiers


Interactive Chemical Structure Model





Dalfampridine (CAS 504-24-5) for Scientific Procurement: An Evidence-Based Overview of a Voltage-Gated Potassium Channel Blocker


Dalfampridine (CAS 504-24-5), chemically known as 4-aminopyridine (4-AP), is a small molecule (MW 94.1 g/mol) that functions as a broad-spectrum, voltage-gated potassium (Kv) channel blocker [1]. While the compound itself has been known for decades, its FDA approval in 2010 was specifically for a proprietary extended-release (ER) formulation, Ampyra®, indicated to improve walking in patients with multiple sclerosis (MS) [2]. In research contexts, 4-AP is widely used as a pharmacological tool to study nerve conduction and synaptic transmission, where its well-characterized, non-selective blockade of Kv channels (IC50 values of 170 µM and 230 µM for Kv1.1 and Kv1.2 channels, respectively) is of primary interest . However, for translational or clinical research focused on the symptomatic management of MS, the specific ER formulation, with its defined pharmacokinetic profile and regulatory approval status, is the critical differentiator.

Why Generic 4-Aminopyridine Cannot Substitute for Dalfampridine in Clinical and Translational Research


The core reason generic, immediate-release (IR) 4-aminopyridine (4-AP) cannot be substituted for the proprietary extended-release (ER) formulation, dalfampridine, in clinical or translational studies lies in their fundamentally different pharmacokinetic (PK) profiles, which directly impact both safety and the validity of study endpoints. IR 4-AP is rapidly absorbed, leading to a high and sharp peak plasma concentration (Cmax) that is closely linked to an increased risk of dose-dependent adverse events, primarily seizures [1]. In contrast, the ER formulation of dalfampridine is designed to delay absorption, resulting in a lower, more prolonged Cmax while maintaining the same overall drug exposure (AUC) [2]. This PK divergence means that achieving the same efficacy with IR 4-AP would require a dosing regimen that pushes peak concentrations into a higher risk bracket, making it unsuitable for achieving the same safety and efficacy profile as the FDA-approved ER dalfampridine [3]. For researchers, this distinction is critical; using IR 4-AP to model dalfampridine's effects introduces a major PK confounder, invalidating direct comparisons and potentially producing misleading results.

Quantitative Evidence Guide for Dalfampridine: Comparing PK, Efficacy, and Safety Against Key Alternatives


PK Advantage: Extended-Release Dalfampridine vs. Immediate-Release 4-Aminopyridine

A direct head-to-head PK comparison reveals that the extended-release (ER) formulation of dalfampridine (Ampyra®) achieves a significantly lower peak plasma concentration (Cmax) than an equivalent dose of immediate-release (IR) 4-aminopyridine (4-AP), while maintaining the same overall drug exposure (AUC). This directly translates to an improved safety profile by mitigating the risk of concentration-dependent adverse events. The ER formulation of dalfampridine (10 mg) achieved a mean Cmax of 17.3-21.6 ng/mL at a Tmax of 3-4 hours [1]. In comparison, the same 10 mg dose administered as an IR oral solution resulted in a mean Cmax of 42.7 ng/mL at a Tmax of approximately 1.3 hours [2]. The relative bioavailability of the ER tablet compared to the IR solution is 96% .

Pharmacokinetics Formulation Science Multiple Sclerosis

Clinical Efficacy: Dalfampridine ER Demonstrates Superior Walking Improvement vs. 3,4-Diaminopyridine

In a head-to-head clinical study, 4-aminopyridine (the active moiety of dalfampridine) was found to be more effective than 3,4-diaminopyridine (3,4-DAP), a related potassium channel blocker, for improving key functional outcomes in patients with multiple sclerosis. The study concluded that 4-AP provided better outcomes specifically for ambulation, fatigue, and overall daily functioning [1]. The preference for 4-AP over 3,4-DAP is further supported by evidence indicating that 4-AP has greater CNS penetration, making it more suitable for treating disorders like cerebellar ataxia, whereas 3,4-DAP's effects are more peripheral [2].

Clinical Trial Multiple Sclerosis Mobility Outcomes

Quantified Efficacy: Dalfampridine ER's Effect on Walking Speed in MS Clinical Trials

The clinical benefit of dalfampridine ER is quantified by its effect on walking speed. In two pivotal Phase III clinical trials, a significantly greater proportion of patients treated with dalfampridine ER were classified as 'responders' (consistently faster on the Timed 25-Foot Walk [T25FW]) compared to placebo. Response rates were 34.8% (78/224) for dalfampridine vs. 8.3% (6/72) for placebo in one trial, and 42.9% (51/119) vs. 9.3% (11/118) in the other [1]. For these responders, the average increase in walking speed over the 9-14 week treatment period was approximately 25% compared to baseline [2]. This effect is consistent across MS subtypes [3].

Randomized Controlled Trial Walking Speed Symptomatic Therapy

Safety Differentiation: Seizure Risk is Dose-Dependent and Mitigated by ER Formulation

The safety profile of dalfampridine is dominated by a dose-dependent risk of seizures, which is directly related to plasma concentration. The FDA-approved therapeutic dose of dalfampridine ER is 10 mg twice daily; at this dose, the incidence of seizures is not likely to be higher than the background rate in the MS population [1]. However, the risk increases significantly at higher doses. The package insert explicitly warns against exceeding the recommended dose, noting an increased incidence of seizures at doses of 20 mg twice daily [2]. This narrow therapeutic index underscores why the precise and reproducible PK profile of the ER formulation is non-negotiable for safe use [3].

Drug Safety Toxicology Pharmacovigilance

In Vitro Potency: 4-Aminopyridine's IC50 Values for Key Potassium Channels

For in vitro studies, the potency of 4-aminopyridine (the active research tool) on specific voltage-gated potassium (Kv) channels is a key selection criterion. In CHO cells expressing human Kv1.1 and Kv1.2 channels, 4-AP demonstrates IC50 values of 170 µM and 230 µM, respectively . This non-selective blockade of Kv1 family channels is the primary pharmacological action of interest. While other aminopyridines like 3,4-DAP also block Kv channels, 4-AP is the preferred and most widely used tool for this purpose due to this well-defined potency and extensive characterization .

Ion Channel Pharmacology Electrophysiology Drug Screening

Optimal Application Scenarios for Dalfampridine and 4-Aminopyridine in Research and Development


Clinical and Translational Research on Symptomatic Therapy for Multiple Sclerosis

For any clinical trial or translational study aiming to investigate the symptomatic improvement of walking and mobility in MS, the FDA-approved extended-release dalfampridine (Ampyra®) is the only valid agent to use. Its defined PK profile, proven efficacy (25% average walking speed increase in responders) , and well-characterized safety margin (10 mg BID) are essential for achieving clinically meaningful and reproducible results that can be compared to the established body of evidence . Using generic, immediate-release 4-AP introduces an unacceptable PK confounder and safety risk that would undermine the study's validity.

Preclinical in Vivo Modeling of Demyelinating Disorders

In animal models of demyelinating diseases (e.g., EAE, cuprizone models), 4-aminopyridine is a valuable pharmacological tool for probing axonal conduction deficits and the potential for functional recovery . By blocking exposed Kv channels in demyelinated axons, 4-AP can improve conduction, and this mechanism can be studied to validate new targets or therapies. However, due to differences in PK and potential for dose-limiting side effects (e.g., seizures) in animals, careful dose-finding and monitoring are required. The compound's well-documented IC50 values for Kv1.1/Kv1.2 channels (170/230 µM) allow for translation of in vitro potency to in vivo dosing strategies .

In Vitro Electrophysiology and Ion Channel Pharmacology

4-Aminopyridine remains a gold-standard pharmacological tool in electrophysiology for the non-selective blockade of voltage-gated potassium (Kv) channels, particularly the Kv1 family. Its defined potency (IC50: Kv1.1 = 170 µM, Kv1.2 = 230 µM) makes it ideal for isolating and studying sodium and calcium currents in excitable cells (e.g., neurons, cardiomyocytes) . Researchers can use these quantitative values to select appropriate bath concentrations for their assays, ensuring effective and reproducible Kv channel inhibition . This application is fundamental to basic neuroscience and cardiac research.

Sourcing for Compounding and Formulation Development

Procurement of high-purity 4-aminopyridine API is the critical starting point for the development of extended-release formulations, including generic versions of dalfampridine. As outlined in patents for improved synthesis, achieving 'substantially pure' product (>99% purity by HPLC) is a key quality attribute . The choice of synthesis route (e.g., a one-pot process from 4-pyridinecarbonitrile) can impact yield, purity, and cost, which are primary procurement considerations . The rigorous specifications ensure that the final ER formulation can meet the strict PK targets (e.g., Cmax of 17.3-21.6 ng/mL) required for bioequivalence and patient safety .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dalfampridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.